molecular formula C166H268N54O48S7 B1140072 (Dap22)-shk CAS No. 220384-25-8

(Dap22)-shk

カタログ番号: B1140072
CAS番号: 220384-25-8
分子量: 4012.7
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Dap22)-shk is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3. This compound is derived from the sea anemone Stichodactyla helianthus and has been modified to enhance its specificity and potency. This compound is particularly significant in the field of immunosuppression, as it targets T lymphocytes, making it a valuable tool for research and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

(Dap22)-shk is synthesized by replacing the critical lysine residue at position 22 in the ShK peptide with the positively charged, non-natural amino acid diaminopropionic acid. This modification enhances the selectivity of the peptide for the Kv1.3 channel . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the precise incorporation of amino acids and the formation of disulfide bridges that stabilize the peptide structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

化学反応の分析

Types of Reactions

(Dap22)-shk primarily undergoes substitution reactions during its synthesis, where the lysine residue is replaced with diaminopropionic acid . Additionally, the formation of disulfide bridges is a crucial step in stabilizing the peptide structure.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of approximately 4012.7 Da. The peptide contains three disulfide bridges, which are essential for its biological activity .

科学的研究の応用

T Cell Modulation

(Dap22)-shk's ability to suppress T cell activation has been extensively studied, particularly in the context of autoimmune diseases. By inhibiting Kv1.3 channels, this compound can reduce the proliferation and activation of effector memory T cells, which are implicated in various autoimmune conditions such as multiple sclerosis and rheumatoid arthritis .

Case Study: Autoimmune Disease Treatment

A study demonstrated that this compound administration resulted in decreased T cell activity in vitro, showing potential for therapeutic applications in managing autoimmune diseases. The findings suggest that this compound could serve as a model compound for developing new immunomodulatory therapies .

Development of Therapeutics

Research has indicated that modifications to the ShK peptide structure, such as the incorporation of non-natural amino acids like 1,3-diaminopropionic acid (Dap), enhance selectivity and potency against specific potassium channels. This structural modification allows for targeted therapeutic strategies with reduced side effects compared to broader-spectrum potassium channel blockers .

Safety and Efficacy Studies

In pharmacological studies, this compound has shown promising results in preclinical models, where it effectively modulated immune responses without significant toxicity at therapeutic doses . Further investigations into its pharmacokinetics and long-term safety profiles are ongoing.

Comparative Data Table

CompoundKd (pM)SelectivityPrimary Application
This compound23HighImmunomodulation
ShKVariesLowBroad potassium channel inhibition
ShK-F6CAN/AModerateFluorescent labeling

類似化合物との比較

(Dap22)-shk is unique in its high selectivity and potency for the Kv1.3 channel compared to other similar compounds. Some of the similar compounds include:

These compounds share the common feature of targeting the Kv1.3 channel but differ in their origin, structure, and specific modifications that enhance their selectivity and potency.

生物活性

(Dap22)-shk, a modified peptide derived from the sea anemone Stichodactyla helianthus, has garnered significant attention for its biological activity, particularly in the realm of immunosuppression and ion channel inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a potent inhibitor of the voltage-gated potassium channel Kv1.3, which plays a crucial role in T-cell activation and proliferation. Its high selectivity and potency make it a valuable candidate for therapeutic interventions in autoimmune diseases and organ transplantation.

The primary mechanism through which this compound exerts its biological effects is by blocking Kv1.3 channels. This inhibition leads to a decrease in T-cell activation, which is critical in conditions characterized by excessive immune responses.

Key Findings:

  • Potency : this compound has a dissociation constant (Kd) of approximately 23 pM for mKv1.3 currents, indicating its high potency as an inhibitor .
  • Selectivity : It exhibits remarkable selectivity for Kv1.3 over other potassium channels, minimizing off-target effects that could lead to toxicity .

Biological Activity Data

Parameter Value
Kd for Kv1.323 pM
Inhibition Concentration for T-cell Activation10^3-fold higher than ShK
ToxicityMinimal in vivo

Case Studies and Research Findings

  • Immunosuppressive Effects :
    • A study demonstrated that this compound effectively inhibits human T-cell activation in vitro at concentrations significantly higher than those required for the native ShK peptide . This finding suggests that while this compound is less potent than its predecessor, it may offer improved safety profiles due to reduced toxicity.
  • Therapeutic Applications :
    • Research indicates potential applications of this compound in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis due to its ability to modulate immune responses by inhibiting T-cell function .
  • In Vivo Studies :
    • In animal models, this compound has shown minimal toxicity when administered, supporting its potential as a therapeutic agent with a favorable safety profile .

Comparative Analysis with Other Peptides

Peptide Kd (pM) Selectivity for Kv1.3 Toxicity Profile
This compound23HighMinimal
ShK~20ModerateModerate
D-allo-ShK~100LowHigher

特性

IUPAC Name

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWOJTLVNOZSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H268N54O48S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220384-25-8
Record name 220384-25-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is ShK-Dap22 and what is its mechanism of action?

A: ShK-Dap22 is a synthetic analog of ShK, a peptide toxin derived from the sea anemone Stichodactyla helianthus. [, ] ShK-Dap22 acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which plays a critical role in the activation of effector memory T cells (TEM cells). [, , ] By blocking Kv1.3, ShK-Dap22 prevents the efflux of potassium ions, leading to membrane depolarization and suppression of TEM cell activation. [, , , ]

Q2: How does the structure of ShK-Dap22 contribute to its selectivity for Kv1.3?

A: The key structural difference between ShK and ShK-Dap22 lies in the substitution of lysine at position 22 with diaminopropionic acid (Dap). [, ] This single amino acid change alters the binding configuration of ShK-Dap22 within the Kv1.3 channel pore. [] While Lys22 in ShK interacts directly with the negatively charged pore, Dap22 in ShK-Dap22 interacts with residues further out in the vestibule region, specifically His404 and Asp386. [] This altered binding mode contributes to the enhanced selectivity of ShK-Dap22 for Kv1.3 over other potassium channels like Kv1.1. [, ]

Q3: What is the therapeutic potential of ShK-Dap22 in autoimmune diseases?

A: Given its selective blockade of Kv1.3, ShK-Dap22 has been investigated as a potential therapeutic agent for T cell-mediated autoimmune diseases. [] Studies in a rat model of multiple sclerosis, adoptive transfer experimental autoimmune encephalomyelitis (AT-EAE), have shown that ShK-Dap22, alone or in combination with the IKCa1 blocker TRAM-34, can prevent and ameliorate disease severity. [] These findings suggest that targeting Kv1.3 with ShK-Dap22 could be a promising strategy for treating multiple sclerosis and other autoimmune disorders. [, ]

Q4: Are there any concerns regarding the safety and potential side effects of ShK-Dap22?

A: While ShK-Dap22 demonstrates therapeutic potential, some studies highlight potential concerns. Research indicates that ShK-Dap22 exhibits a lower affinity for Kv1.3 compared to ShK, requiring higher concentrations for efficacy and potentially increasing the risk of off-target effects. [] Additionally, ShK-Dap22 displays an affinity for heteromultimeric Kv1.1-Kv1.2 channels, present in the brain and peripheral tissues, which could lead to unintended side effects. [] Further research is crucial to fully understand the safety profile and long-term effects of ShK-Dap22 before its use in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。